molecular formula C15H19N3OS B4977628 N-benzyl-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide

N-benzyl-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide

Cat. No. B4977628
M. Wt: 289.4 g/mol
InChI Key: BIARCXPFYJANNH-UHFFFAOYSA-N
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Description

N-benzyl-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide, also known as BZT-Im, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BZT-Im is a thioamide derivative that has been synthesized and studied for its biological and pharmacological activities.

Mechanism of Action

N-benzyl-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide is believed to act as a dopamine transporter (DAT) inhibitor, which is a key target for the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). DAT inhibitors work by blocking the reuptake of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
N-benzyl-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide has been found to exhibit a range of biochemical and physiological effects in various studies. It has been shown to increase dopamine levels in the brain, which can lead to improved mood, motivation, and cognitive function. Additionally, it has been found to exhibit antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

N-benzyl-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide has several advantages for laboratory experiments, including its relatively simple synthesis method and its wide range of biological and pharmacological activities. However, it also has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanisms of action.

Future Directions

There are several potential future directions for research on N-benzyl-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide. These include further studies on its mechanisms of action, its potential applications in the treatment of various diseases, and the development of more potent and selective DAT inhibitors based on its structure.
In conclusion, N-benzyl-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its wide range of biological and pharmacological activities make it a promising compound for future research, and further studies are needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

The synthesis of N-benzyl-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide involves the reaction of 2-mercaptoacetamide with 2-bromo-N-benzyl-5-ethyl-4-methylimidazole in the presence of a base. The resulting product is purified using column chromatography to obtain pure N-benzyl-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide.

Scientific Research Applications

N-benzyl-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery. It has been found to exhibit a wide range of biological and pharmacological activities, making it a promising compound for future research.

properties

IUPAC Name

N-benzyl-2-[(4-ethyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-3-13-11(2)17-15(18-13)20-10-14(19)16-9-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIARCXPFYJANNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=N1)SCC(=O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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